Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
CAS No.: 1105052-58-1
Cat. No.: VC2743981
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105052-58-1 |
|---|---|
| Molecular Formula | C11H13BrN2O3 |
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | ethyl 1-[(5-bromopyrimidin-2-yl)oxymethyl]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H13BrN2O3/c1-2-16-9(15)11(3-4-11)7-17-10-13-5-8(12)6-14-10/h5-6H,2-4,7H2,1H3 |
| Standard InChI Key | DSHRUOUZAKGEPZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CC1)COC2=NC=C(C=N2)Br |
| Canonical SMILES | CCOC(=O)C1(CC1)COC2=NC=C(C=N2)Br |
Introduction
Chemical Identity and Properties
Basic Identification
Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester is a complex organic compound that incorporates several functional groups within its structure. It is registered with Chemical Abstracts Service (CAS) number 1105052-58-1, which serves as its unique identifier in chemical databases. The compound has a molecular formula of C11H13BrN2O3, indicating its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. With a calculated molecular weight of 301.14 g/mol, this compound falls within the medium molecular weight range typical of many bioactive research compounds.
Structural Characteristics
The structure of cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester features several key components that contribute to its chemical behavior and potential applications. At its core is the cyclopropane ring, a three-membered carbon ring structure known for its unusual bond angles and significant ring strain. This strained cyclopropane system is substituted with two functional groups: a carboxylic acid ethyl ester group and a 5-bromo-2-pyrimidinyloxy methyl group. The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, provides additional sites for potential interactions with biological targets. The bromine atom at the 5-position of the pyrimidine ring adds a halogen functionality that can influence the compound's electronic properties and binding characteristics.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
| Property | Value |
|---|---|
| CAS Number | 1105052-58-1 |
| Molecular Formula | C11H13BrN2O3 |
| Molecular Weight | 301.14 g/mol |
| Appearance | Not specified in available data |
| Solubility | Enhanced in organic solvents due to ethyl ester group |
| Key Functional Groups | Cyclopropane ring, ethyl ester, pyrimidinyl group, bromine atom |
| Research Usage | For research purposes only, not for human or veterinary use |
Synthetic Approaches
Related Cyclopropanation Methods
The synthesis of related pyrimidinyl cyclopropane carboxylic acids provides valuable insights into potential approaches for synthesizing the target compound. For instance, the synthesis of pyrimidinyl trans-cyclopropane carboxylic acid involves the conversion of 2-chloro-4-methylpyrimidine to a vinyl derivative, followed by cyclopropanation using reagents such as ethyl diazoacetate . An alternative approach developed for similar compounds utilizes nitrogen ylides derived from t-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) to achieve efficient cyclopropanation . This method represents a novel approach that could potentially be adapted for the synthesis of the target compound.
Challenges in Synthesis
Research Applications
Medicinal Chemistry Applications
Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester and related compounds have significant implications in medicinal chemistry. The cyclopropane moiety is recognized as a privileged structure in drug design, providing conformational constraints that can enhance binding specificity to biological targets. The incorporation of this strained ring system into molecules can also modify their metabolic stability and pharmacokinetic properties, making cyclopropane-containing compounds valuable scaffolds in drug development efforts.
Structure-Activity Relationship Studies
The complex structure of cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester makes it an interesting candidate for structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule—such as the substituents on the pyrimidine ring, the linking group between the cyclopropane and pyrimidine moieties, or the ester functionality—researchers can investigate how these structural changes affect the compound's biological activity and physicochemical properties. Such studies are essential for understanding the molecular basis of the compound's activity and for guiding the design of optimized derivatives with enhanced properties.
Table 2: Potential Research Applications of Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
| Research Area | Potential Application |
|---|---|
| Medicinal Chemistry | Drug scaffold development, lead compound optimization |
| Enzyme Inhibition | Leukotriene C4 synthase inhibition for inflammatory disease treatment |
| Structure-Activity Relationships | Investigation of structural features affecting biological activity |
| Synthetic Methodology | Model compound for developing new cyclopropanation methods |
| Pharmacokinetics | Study of bioavailability enhancement through ester functionalization |
Synthetic Organic Chemistry Relevance
Cyclopropane Ring Chemistry
The presence of the cyclopropane ring in cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester makes this compound valuable for studying cyclopropane ring chemistry. Cyclopropanes exhibit unique reactivity patterns due to their high ring strain (approximately 27.5 kcal/mol), which can lead to ring-opening reactions under various conditions. This reactivity can be harnessed in synthetic sequences to generate more complex molecular architectures. The substitution pattern on the cyclopropane ring, particularly the presence of both an ester group and a pyrimidinyloxymethyl group, further modulates its reactivity and provides opportunities for selective transformations.
Functional Group Compatibility
The coexistence of multiple functional groups within cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester presents opportunities to study functional group compatibility and selective transformations. For instance, the ethyl ester group could be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions without affecting the cyclopropane ring or the pyrimidinyl ether linkage. Similarly, the bromine substituent on the pyrimidine ring provides a handle for further functionalization through various metal-catalyzed coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.
Comparison with Related Compounds
The structural features of cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester can be compared with related pyrimidinyl cyclopropane derivatives to understand structure-property relationships. For example, the pyrimidinyl trans-cyclopropane carboxylic acid described in the literature differs in its connection to the pyrimidine ring and substituent pattern . Such comparisons can provide insights into how structural modifications affect the compound's physical properties, reactivity patterns, and potential biological activities.
Table 3: Comparison Between Target Compound and Related Cyclopropane Derivatives
| Feature | Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester | Pyrimidinyl trans-cyclopropane carboxylic acid |
|---|---|---|
| Connection to Pyrimidine | Via oxymethyl linkage | Direct attachment |
| Pyrimidine Substitution | 5-bromo-2-substituted | 4-methyl-2-substituted |
| Carboxylic Acid | Present as ethyl ester | Free carboxylic acid |
| Stereochemistry | Not specified in available data | trans-configuration |
| Synthesis Approach | Not detailed in available data | Via vinyl derivative and nitrogen ylide cyclopropanation |
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